molecular formula C15H11N3O4S B12214125 N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12214125
M. Wt: 329.3 g/mol
InChI Key: LMPLQWDGKDVNNB-UHFFFAOYSA-N
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Description

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a thiophen-2-yl group and at the 4-position with a 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety. The oxadiazole ring is electron-deficient, enabling π-π stacking and dipole interactions, while the thiophene contributes sulfur-based electronic effects and aromaticity.

Properties

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C15H11N3O4S/c19-15(11-8-20-9-4-1-2-5-10(9)21-11)16-14-13(17-22-18-14)12-6-3-7-23-12/h1-7,11H,8H2,(H,16,18,19)

InChI Key

LMPLQWDGKDVNNB-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NON=C3C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthesis of the Benzodioxine Core

The 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid precursor is typically derived from catechol derivatives . A common approach involves:

  • Esterification : Methyl 3,4,5-trihydroxybenzoate is synthesized from gallic acid in methanol with sulfuric acid.

  • Cyclization : Reaction with 1,2-dibromoethane in acetone using K₂CO₃ yields 6,8-disubstituted-1,4-benzodioxane.

  • Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH or LiOH.

Key Data :

StepReagents/ConditionsYieldSource
Cyclization1,2-Dibromoethane, K₂CO₃, acetone, reflux45%
Hydrolysis2M NaOH, ethyl acetate, RT85%

Oxadiazole Ring Formation

The 1,2,5-oxadiazole (furazan) moiety is synthesized via cyclocondensation :

  • Nitrile Intermediate : 2-Thiophenecarbonitrile is treated with hydroxylamine hydrochloride to form amidoxime.

  • Cyclization : Amidoxime undergoes cyclodehydration with tetrabutylammonium fluoride (TBAF) or hydroxide (TBAH) at room temperature.

Optimization Insights :

  • TBAF in THF achieves 88–95% yield in 1–12 hours.

  • TBAH reduces reaction time to 10 minutes but is less commonly used due to availability.

Carboxamide Coupling Strategies

The final step involves coupling the benzodioxine carboxylic acid with the oxadiazole-amine derivative. Two predominant methods are employed:

Carbodiimide-Mediated Coupling

Reagents : EDC/HOBt or DCC in DMF/DCM.
Procedure :

  • Activation of the carboxylic acid with EDC/HOBt.

  • Reaction with 3-amino-4-(thiophen-2-yl)-1,2,5-oxadiazole at 0°C to RT.

Performance :

ConditionsYieldPuritySource
EDC/HOBt, DMF, 24h78%>95%
DCC, CH₂Cl₂, 12h72%92%

TBTU/HATU-Based Coupling

Advantages : Faster reaction times and higher yields under mild conditions.
Example :

  • HATU and DIPEA in DMF at 40°C for 6 hours yield 82% product.

One-Pot and Catalytic Approaches

TBAF-Catalyzed Cyclodehydration

A streamlined method combines O-acylamidoxime cyclization and coupling:

  • O-Acylation : Amidoxime reacts with acyl chloride in THF.

  • Cyclocondensation : TBAF (0.1–1.4 eq) induces dehydration at RT.

Solvent Compatibility :

SolventYieldNotes
THF95%Optimal
DMF90%Requires longer time
MeOH0%Incompatible

Microwave-Assisted Synthesis

Microwave irradiation (150°C) reduces cyclization time to 5 minutes without compromising yield (97–99%).

Comparative Analysis of Methods

MethodStepsTimeYieldKey AdvantageLimitation
Multi-Step (EDC)348h78%High purityLabor-intensive
TBAF Catalysis21h95%Room temperatureSensitive to solvent
Microwave215min98%RapidSpecialized equipment

Challenges and Optimization

  • Functional Group Sensitivity : Electron-deficient aryl esters and primary alcohols hinder cyclization.

  • Purification : Silica gel chromatography is required to isolate intermediates.

  • Scale-Up : TBAF’s stoichiometric use increases cost, favoring catalytic TBAH for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the efficiency and selectivity of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the benzodioxane scaffold exhibit a range of biological activities:

  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial effects against various bacterial strains. The oxadiazole moiety is often linked to enhanced activity due to its ability to interact with microbial enzymes.
  • Anticancer Activity : Several studies have highlighted the anticancer potential of benzodioxane derivatives. For instance, compounds similar to N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The anti-inflammatory properties of related compounds suggest potential applications in treating inflammatory diseases. Studies have demonstrated that structural modifications can significantly enhance these effects.

Anticancer Studies

A study conducted by Vazquez et al. demonstrated that benzodioxane derivatives could inhibit specific cancer pathways effectively. The research indicated that substituents on the benzodioxane scaffold could modulate its activity against ovarian carcinoma cells, suggesting that this compound might exhibit similar properties due to its structural characteristics .

Antimicrobial Research

In another investigation focusing on antimicrobial activity, compounds featuring the oxadiazole ring were tested against various pathogens. Results showed that modifications in the thiophene group significantly impacted the antimicrobial efficacy of these compounds .

Anti-inflammatory Mechanisms

Research into anti-inflammatory properties revealed that certain benzodioxane derivatives could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity TypeEvidence LevelRelated Compounds
AntimicrobialModerateBenzodioxane derivatives
AnticancerHighCCT251236 (benzodioxane bisamide)
Anti-inflammatoryModerateAcetic acid substituted benzodioxanes

Mechanism of Action

The mechanism of action of N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound is compared to three analogs (Table 1):

BH53187 (N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide): Differs in the oxadiazole substituent (4-methylphenyl vs. thiophen-2-yl), altering hydrophobicity and steric bulk .

ANAZF (4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine): A nitro- and azo-substituted oxadiazole derivative, highlighting explosive or high-energy material applications .

Table 1: Structural and Physicochemical Comparison
Compound Name Core Heterocycle Substituent Molecular Weight (g/mol) Key Features
Target Compound 1,2,5-Oxadiazole Thiophen-2-yl ~355.36* Sulfur atom, π-π interactions
BH53187 1,2,5-Oxadiazole 4-Methylphenyl 337.33 Hydrophobic methyl group
Pyrimidinyl Analog Pyrimidine Thiophen-2-yl Not reported Nitrogen-rich, hydrogen-bonding
ANAZF 1,2,5-Oxadiazole Nitro and azo groups Not reported High-energy, reactive

*Calculated based on molecular formula C₁₆H₁₃N₃O₄S.

Physicochemical Properties

  • Lipophilicity (LogP) : The thiophen-2-yl group in the target compound likely increases LogP compared to BH53187’s 4-methylphenyl due to sulfur’s polarizability. Pyrimidine analogs may exhibit lower LogP due to nitrogen’s electronegativity.
  • Solubility : Thiophene’s aromaticity reduces aqueous solubility compared to BH53187’s methylphenyl group, which enhances hydrophobic interactions. Pyrimidine’s nitrogen atoms could improve solubility in polar solvents .

Research Findings and Methodologies

  • Structural Characterization : Tools like SHELX and OLEX2 are critical for crystallographic refinement and analysis of these compounds. For example, SHELXL’s robustness in small-molecule refinement ensures accurate bond-length and angle determinations .
  • Computational Studies : Density functional theory (DFT) could predict electronic properties, such as the thiophene-oxadiazole moiety’s electron affinity, guiding material design.

Biological Activity

N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound consists of a benzodioxine core attached to an oxadiazole ring and a thiophene moiety. The structural formula is represented as follows:

Molecular Formula C15H14N4O3S\text{Molecular Formula }C_{15}H_{14}N_4O_3S

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene groups. For instance, derivatives similar to this compound have been tested against various cancer cell lines.

Cell Line IC50 (µM) Reference
HEPG21.18 ± 0.14
MCF70.67
SW11160.80
BGC8230.87

These values indicate that the compound exhibits significant cytotoxicity against liver and breast cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Preliminary studies indicated that it interacts with bacterial membranes and inhibits growth through various mechanisms.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.03 - 0.5

These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent.

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival, such as alkaline phosphatase.
  • Interaction with DNA : Some derivatives have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes in rapidly dividing cells .

Case Studies

A notable case study involved the synthesis and evaluation of several oxadiazole derivatives against various cancer types. The findings indicated that modifications to the oxadiazole ring significantly influenced anticancer activity:

  • Compound A : Exhibited an IC50 value of 0.275 µM against prostate cancer cells.
  • Compound B : Showed promising results with a GP (growth percent) of 98% against breast cancer cells at a concentration of 10510^{-5} M .

These studies underscore the importance of structural optimization in enhancing biological activity.

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